(3-Ethoxy-4-methylisoxazol-5-yl)methanol
Description
(3-Ethoxy-4-methylisoxazol-5-yl)methanol is an isoxazole derivative characterized by a hydroxylmethyl group at position 5, an ethoxy group at position 3, and a methyl substituent at position 4 of the isoxazole ring. Isoxazoles are heterocyclic compounds with a five-membered ring containing one oxygen and one nitrogen atom, often utilized in pharmaceuticals and agrochemicals due to their stability and bioactivity . This compound’s molecular formula is C₈H₁₁NO₃ (based on structural analogs in the evidence), with a molar mass of 169.18 g/mol. Its synthesis typically involves cyclization reactions or functional group modifications, as seen in related isoxazole derivatives .
Properties
IUPAC Name |
(3-ethoxy-4-methyl-1,2-oxazol-5-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c1-3-10-7-5(2)6(4-9)11-8-7/h9H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMUHZMMTVNTBEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NOC(=C1C)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00441656 | |
| Record name | 5-Isoxazolemethanol, 3-ethoxy-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00441656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
166180-69-4 | |
| Record name | 5-Isoxazolemethanol, 3-ethoxy-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00441656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isoxazolemethanol, 3-ethoxy-4-methyl- can be achieved through several methods. One common approach involves the cyclization of α,β-acetylenic oximes using AuCl3 as a catalyst under moderate reaction conditions . Another method includes the oxidation of propargylamines to the corresponding oximes followed by CuCl-mediated intramolecular cyclization . Additionally, cycloadditions of copper (I) acetylides to azides and nitrile oxides provide access to substituted isoxazoles .
Industrial Production Methods
Industrial production of 5-Isoxazolemethanol, 3-ethoxy-4-methyl- typically involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of metal catalysts such as AuCl3 and CuCl is common in industrial settings due to their efficiency and reliability .
Chemical Reactions Analysis
Types of Reactions
5-Isoxazolemethanol, 3-ethoxy-4-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes and other derivatives.
Reduction: Reduction reactions can convert the compound into different functionalized isoxazoles.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common reagents include CuCl and other metal catalysts.
Reduction: Reducing agents such as hydrazine hydrate are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions include substituted isoxazoles, oximes, and other functionalized derivatives .
Scientific Research Applications
5-Isoxazolemethanol, 3-ethoxy-4-methyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound exhibits biological activities and is studied for its potential therapeutic effects.
Medicine: It is explored for its potential use in drug discovery and development.
Industry: The compound is used in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Isoxazolemethanol, 3-ethoxy-4-methyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues
The following table summarizes key structural and physicochemical differences between (3-Ethoxy-4-methylisoxazol-5-yl)methanol and related compounds:
Key Observations :
- Substituent Position and Bioactivity: The position of substituents significantly impacts bioactivity. For example, this compound lacks aromatic phenyl groups, reducing steric hindrance compared to analogs like (3-(4-Ethoxyphenyl)-5-methylisoxazol-4-yl)methanol, which may enhance its solubility .
- Functional Groups: The hydroxylmethyl group in this compound provides a site for further derivatization (e.g., esterification), similar to the acetate derivatives in .
- Agrochemical vs. Pharmaceutical Use : Compounds with aryl groups (e.g., phenyl or chlorophenyl) are more common in pharmaceutical research, while simpler alkyl-substituted isoxazoles (e.g., the target compound) are often intermediates in agrochemical synthesis .
Physicochemical Properties
- Solubility: Alkyl-substituted isoxazoles like this compound exhibit higher aqueous solubility compared to aryl-substituted analogs due to reduced hydrophobicity .
- Thermal Stability : Methyl and ethoxy groups enhance thermal stability, as demonstrated by the solid-state characterization of related compounds in .
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